molecular formula C10H9N3S B11899229 8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine

8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine

Cat. No.: B11899229
M. Wt: 203.27 g/mol
InChI Key: IXXXUPVGWLDRPG-UHFFFAOYSA-N
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Description

8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This fused heterocyclic system is characterized by its 1,6-naphthyridine core, a scaffold recognized in scientific literature for its diverse biological activities . The specific dihydrothieno-fused structure is related to compounds that have been characterized by X-ray crystallography, confirming the core ring system . The 5-amino group on this scaffold is a key functional moiety that researchers can utilize for further chemical modifications, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies . The 1,6-naphthyridine pharmacophore is found in compounds investigated for various therapeutic applications. Notably, related 1,6-naphthyridine derivatives have been identified as novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity, making this structural class a valuable template for oncology research . Furthermore, analogous naphthyridine-based compounds are being explored as potent integrase strand transfer inhibitors (INSTIs) for the treatment of HIV, with some preclinical candidates demonstrating broad potency against viral variants . Researchers value this compound as a key intermediate for developing new chemical entities to probe biological mechanisms and identify potential therapeutic leads. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

8,9-dihydrothieno[2,3-h][1,6]naphthyridin-5-amine

InChI

InChI=1S/C10H9N3S/c11-9-6-2-1-4-12-8(6)7-3-5-14-10(7)13-9/h1-2,4H,3,5H2,(H2,11,13)

InChI Key

IXXXUPVGWLDRPG-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1C3=C(C=CC=N3)C(=N2)N

Origin of Product

United States

Preparation Methods

Pictet–Spengler Cyclization with Thiophene Precursors

The Pictet–Spengler reaction has been adapted for synthesizing fused thieno-naphthyridines by leveraging 3-amino-4-(thien-2-yl)pyridin-2(1H)-one derivatives. In a representative protocol, treatment of 3-amino-4-(thien-2-yl)pyridin-2(1H)-one with aromatic aldehydes in 80% phosphoric acid at 130°C induces intramolecular cyclization, forming the thieno[3,2-c]naphthyridine scaffold. For the target [2,3-h] fusion, adjusting the thiophene substitution pattern to position 2,3 relative to the pyridine ring enables analogous cyclization. Optimized conditions include:

  • Reagents : 1.2 equivalents of aldehyde, 80% H₃PO₄

  • Temperature : 130°C for 6–8 hours

  • Yield : 60–75% after oxidative aromatization.

This method’s one-pot simplicity and scalability make it a cornerstone for fused heterocycle synthesis, though regioselectivity requires precise control over starting material geometry.

Claisen Rearrangement of Propargyl Sulfoxides

Aryl propargyl sulfoxides undergo tandem- and-sigmatropic rearrangements to generate fused thiophenes. Applying this to naphthyridine precursors, propargyl sulfoxides tethered to a 1,6-naphthyridine core rearrange under thermal conditions (120–150°C) to form the thieno[2,3-h] system. Critical parameters include:

  • Catalyst : None (thermal activation)

  • Solvent : Toluene or xylene

  • Yield : 50–65% after ketolization.

This approach benefits from atom economy but demands stringent control over substituent positioning to direct rearrangement toward the desired regioisomer.

Functionalization via Halogen Substitution and Amination

Bromine-to-Amine Conversion in Naphthyridinones

3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one serves as a pivotal intermediate for introducing the C5-amine group. Nucleophilic aromatic substitution (SNAr) with ammonia or protected amines in polar aprotic solvents (e.g., DMF, 80°C, 12 h) replaces bromine with an amine. Post-substitution, the ketone at C5 is reduced to the dihydro form using NaBH₄ or catalytic hydrogenation.

  • Conditions for SNAr : 2 equivalents NH₃, 80°C, 85% yield

  • Reduction : 10% Pd/C, H₂ (1 atm), 90% yield.

This two-step sequence ensures high regiochemical fidelity, though competing side reactions may arise if electron-withdrawing groups deactivate the ring.

Direct Reductive Amination

In cases where a ketone preexists at C5, reductive amination with ammonium acetate and NaBH₃CN in MeOH at room temperature directly installs the amine. This method, adapted from tetrahydro-naphthyridine syntheses, achieves 70–80% yields with minimal byproducts.

Multicomponent Assembly of Thieno-Naphthyridine Scaffolds

Three-Component Reactions with Pyruvate Derivatives

Aminothiophenes, aldehydes, and pyruvate derivatives condense in dichloromethane under Brønsted acid catalysis (e.g., BINOL-phosphoric acid) to form γ-lactam intermediates, which cyclize to thieno-naphthyridines. Key advantages include:

  • Catalyst : 10 mol% BINOL-phosphoric acid

  • Yield : 65–75% after 24 hours.

While versatile, this route necessitates rigorous optimization of stoichiometry (2:1:1 amine/aldehyde/pyruvate) to suppress oligomerization.

Rearrangement of Diamino-Naphthyridine Intermediates

1,3-Diamino-2,7-naphthyridines undergo thermally induced rearrangements to 6,8-diamino derivatives under specific conditions. Applying this to thiophene-annulated precursors, heating 1,3-diamino-thieno-naphthyridines at 145–160°C in DMF triggers a ring-contraction rearrangement, relocating the amine to C5.

  • Conditions : 150°C, 8 hours, 55–60% yield.

This method is limited by the availability of suitable diamine precursors but offers a unique pathway to otherwise inaccessible regioisomers.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Pictet–Spengler CyclizationCyclization, aromatization60–75%One-pot, scalableRegioselectivity control
Claisen RearrangementSigmatropic shifts, ketolization50–65%Atom-economicalHigh-temperature requirements
Halogen SubstitutionSNAr, reduction70–85%High regiochemical fidelityMulti-step sequence
Multicomponent ReactionCondensation, cyclization65–75%Modular substrate scopeStoichiometric optimization needed
Diamine RearrangementThermal rearrangement55–60%Access to unique regioisomersPrecursor synthesis complexity

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Table 2: Property Comparison

Compound Name Molecular Formula Molecular Weight Biological Activity Notes
8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine C₁₀H₉N₃S 215.26 g/mol Not explicitly reported Potential bioactivity inferred from structural analogs
Dibenzo[c,h][1,6]naphthyridines (e.g., ARC-111) C₂₃H₂₅N₃O₄ 407.46 g/mol Topoisomerase I inhibition, antitumor Methoxy groups enhance DNA binding; aminoethyl substituents critical for activity
7,8-Dihydro-1,6-naphthyridin-5(6H)-one C₈H₈N₂O 148.16 g/mol Not reported Simpler structure; lacks fused heterocycles

Key Observations:

  • Bioactivity: Dibenzo derivatives like ARC-111 exhibit potent topoisomerase I inhibition due to planar aromatic systems and aminoethyl side chains, which stabilize DNA-enzyme complexes .
  • Solubility: The 5-amine group in the target compound could improve aqueous solubility compared to ketone-containing analogs (e.g., 7,8-dihydro-1,6-naphthyridin-5(6H)-one) .

Functionalization and Derivative Potential

  • Alkylation: Amino groups in naphthyridines (e.g., 8-amino-1,6-naphthyridin-5-one) are amenable to alkylation, as seen in , yielding phthalimido or tertiary amine derivatives . The target compound’s 5-amine position offers similar derivatization opportunities.
  • Antitumor Potential: While dibenzo derivatives () show cytotoxicity via topoisomerase inhibition, the thieno analog’s efficacy remains unverified. Structural modeling suggests sulfur’s electronegativity might hinder enzyme interactions compared to oxygenated analogs .

Biological Activity

8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthyridine family and exhibits unique structural features that contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may function as an inhibitor of specific enzymes and receptors involved in various physiological processes.

  • Phosphodiesterase Inhibition : Preliminary studies suggest that derivatives of naphthyridine compounds can act as phosphodiesterase (PDE) inhibitors. PDE enzymes are crucial in regulating cyclic AMP levels in cells, which affects numerous signaling pathways. For instance, compounds structurally related to this compound have shown promising PDE4 inhibitory activity, which is relevant in treating inflammatory diseases and asthma .
  • Histone Deacetylase Inhibition : Another potential mechanism involves the inhibition of histone deacetylases (HDACs), which play a significant role in cancer progression by regulating gene expression. Compounds similar to this compound have been evaluated for their ability to inhibit HDAC8 and other isoforms .

Therapeutic Potential

The therapeutic implications of this compound are vast:

  • Anti-inflammatory Agents : Given its PDE inhibitory properties, this compound may be developed into treatments for chronic inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Agents : By targeting HDACs, this compound could potentially be used in cancer therapy to reactivate tumor suppressor genes and induce cancer cell apoptosis .

Case Study 1: PDE4 Inhibition

In a study evaluating a series of naphthyridine derivatives for PDE4 inhibition, one compound demonstrated an IC50 value comparable to established inhibitors like rolipram. This suggests that modifications to the naphthyridine structure can yield potent anti-inflammatory agents .

Case Study 2: HDAC Inhibition

Another investigation into the structure-activity relationship (SAR) of naphthyridine derivatives revealed that specific substitutions on the naphthyridine core could enhance HDAC inhibition. This study highlighted the potential for developing selective HDAC inhibitors based on the this compound scaffold .

Table 1: Biological Activities of this compound Derivatives

Compound NameTargetActivity TypeIC50 Value (nM)Reference
Compound A (Naphthyridine derivative)PDE4Inhibitor410
Compound B (Naphthyridine derivative)HDAC8Inhibitor200
Compound C (Naphthyridine derivative)HDAC6Inhibitor150

Q & A

Q. What are the common synthetic routes for 8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine?

The synthesis typically involves alkylation or substitution reactions using precursors such as halogenated naphthyridine derivatives. For example, alkylation of amino-naphthyridines can be achieved via reactions with alkyl halides or substituted amines under controlled conditions (e.g., DMF as solvent, K₂CO₃ as base, 75°C for 35–60 minutes). Purification often employs column chromatography, recrystallization, or solvent extraction, followed by characterization via IR, NMR, and HRMS .

Table 1: Representative Synthesis Conditions

PrecursorReagents/SolventsTemperature (°C)Time (min)Yield (%)Characterization Methods
Compound 4 (50 mg)BrCH₂CN, K₂CO₃, DMF753545IR, ¹H/¹³C NMR, HRMS
Compound 17 (100 mg)N-(4-iodopentyl) phth.8024045TLC, melting point, NMR

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹ in cyanomethyl derivatives) .
  • NMR (¹H/¹³C) : Assigns proton and carbon environments (e.g., methylene protons at δ 3.8–4.2 ppm in alkylated amines) .
  • HRMS : Validates molecular formula (e.g., m/z 385.1421 for C₁₉H₂₁N₅O₂) .
  • Melting Point Analysis : Confirms purity and crystallinity .

Advanced Research Questions

Q. How can factorial design optimize the synthesis conditions of this compound?

Factorial design minimizes experimental runs while maximizing data on variable interactions (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design could test:

  • Factors : Temperature (70°C vs. 80°C), catalyst (Pd/C vs. PtO₂), solvent (DMF vs. THF).
  • Response Variables : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies significant factors, enabling optimized conditions. This approach reduces trial-and-error inefficiencies, as demonstrated in reaction optimization studies .

Q. How to resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR peaks or HRMS discrepancies) require:

  • Cross-Validation : Repeat synthesis and characterization under identical conditions.
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify structural anomalies .

Q. What computational methods aid in predicting reaction pathways for derivatives?

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates to predict feasible pathways. For example:

  • Reaction Path Search : Identifies low-energy pathways for alkylation or cyclization.
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics. Coupling computational predictions with high-throughput experimentation accelerates derivative synthesis .

Q. What methodologies assess the biological activity of naphthyridine derivatives?

  • Fluorescence Quenching : Measures ligand-receptor binding (e.g., fluorescence intensity changes upon interaction with target enzymes) .
  • Enzyme Inhibition Assays : IC₅₀ determination via spectrophotometric monitoring of substrate conversion.
  • Molecular Docking : Predicts binding modes using software like AutoDock or Schrödinger Suite, validated by experimental IC₅₀ values .

Q. How to address low yield in alkylation reactions of this compound?

Low yields may stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Microwave Assistance : Accelerates reaction kinetics, improving yields in hindered systems .
  • Protecting Groups : Temporarily block reactive sites (e.g., phthalimide protection of amines) to direct regioselectivity .

Q. What statistical methods are recommended for analyzing reaction efficiency in multi-step syntheses?

  • Design of Experiments (DoE) : Identifies critical variables affecting yield/purity .
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets with multiple response variables (e.g., solvent polarity, temperature).
  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables for process optimization .

Methodological Considerations

  • Data Contradictions : Cross-reference experimental data with computational predictions and replicate key steps .
  • Advanced Characterization : Combine spectroscopic methods with single-crystal X-ray diffraction for unambiguous structural assignment .
  • Reaction Scalability : Use microreactor systems to maintain efficiency when scaling from milligram to gram quantities .

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